Methyl 1-diphenylmethyl-3-azetidine acetate
Description
Methyl 1-diphenylmethyl-3-azetidine acetate (CAS 53871-06-0), also referred to as methyl 1-benzhydrylazetidine-3-carboxylate, is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol . Its structure features a four-membered azetidine ring substituted at the 1-position with a diphenylmethyl (benzhydryl) group and at the 3-position with a methyl ester (Figure 1). This compound is commonly utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents, due to the conformational rigidity imparted by the azetidine ring and the lipophilic benzhydryl moiety . It is available at a purity of ≥95% and is cataloged under identifiers such as MFCD03407521 .
Properties
IUPAC Name |
methyl 2-(1-benzhydrylazetidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGUTIOZGWBZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-diphenylmethyl-3-azetidine acetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable diphenylmethyl halide reacts with the azetidine ring.
Acetylation: The final step involves the acetylation of the azetidine ring to form the acetate ester.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 1-diphenylmethyl-3-azetidine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under appropriate conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts, depending on the desired transformation.
Scientific Research Applications
Scientific Research Applications
The applications of methyl 1-diphenylmethyl-3-azetidine acetate span multiple disciplines:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals .
Biology
- Biological Interactions : Its unique structure allows it to be a candidate for studying biological interactions. Research is ongoing to understand how it interacts with various biological systems, which could lead to insights into its therapeutic potential .
Medicine
- Pharmaceutical Intermediate : There is growing interest in exploring this compound as a pharmaceutical intermediate or active ingredient in drug formulations. Its potential therapeutic effects are under investigation, particularly concerning its efficacy and safety profiles .
Industry
- Catalyst Development : The compound may also find applications in industrial processes as a catalyst, contributing to the development of new synthetic methodologies .
Case Studies
Several studies have highlighted the utility of this compound:
- Pharmacological Studies : Research has demonstrated that modifications to the azetidine ring can improve pharmacokinetic properties, enhancing the compound's bioavailability and therapeutic index .
- Synthetic Methodologies : Recent advancements in synthetic strategies have revealed new pathways for producing functionalized azetidines, showcasing the versatility of this compound in generating diverse chemical entities .
Mechanism of Action
The mechanism of action of Methyl 1-diphenylmethyl-3-azetidine acetate involves its interaction with specific molecular targets. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows the compound to participate in various chemical transformations, potentially leading to the modulation of biological pathways and targets.
Comparison with Similar Compounds
The structural and functional attributes of methyl 1-diphenylmethyl-3-azetidine acetate are best understood through comparative analysis with related azetidine derivatives. Key distinctions arise from substituent variations, ring modifications, and functional group positioning, which collectively influence physicochemical properties, metabolic stability, and biological activity.
Structural and Functional Group Variations
Methyl 1-(2,2,2-Trifluoroethyl)azetidine-2-carboxylate (CAS 1339115-53-5)
- Molecular Formula: C₆H₈F₃NO₂
- Key Features : The trifluoroethyl group at the 1-position enhances lipophilicity (logP ~1.8) compared to the benzhydryl group in the target compound. Additionally, the ester group is positioned at the 2-carboxylate site instead of the 3-position.
2-(1-Benzhydrylazetidin-3-yl)ethanamine (CAS Not Available)
- Molecular Formula : C₁₈H₂₂N₂
- Key Features : Replaces the methyl ester with an ethanamine chain.
- Impact: The primary amine increases aqueous solubility but reduces blood-brain barrier (BBB) penetration compared to the ester-containing target compound.
Methyl 2-(3-Methylazetidin-3-yl)acetate Hydrochloride (CAS 100202-39-9)
- Molecular Formula: C₇H₁₃NO₂·HCl
- Key Features : A methyl group on the azetidine ring and an acetate chain at the 2-position.
- Impact : The methyl group introduces additional steric constraints, while the hydrochloride salt improves solubility. However, the absence of aromatic groups reduces binding affinity to lipophilic targets like serotonin receptors .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
Methyl 1-diphenylmethyl-3-azetidine acetate is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention for its diverse biological activities, including enzyme interactions, cytotoxic effects, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Overview of Biological Activity
This compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. It can either inhibit or activate these enzymes, influencing the pharmacokinetics of co-administered drugs.
- Cellular Effects : It affects cell signaling pathways and gene expression. For instance, it modulates the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.
- Cytotoxicity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Enzymatic Interactions
This compound binds to the active sites of several enzymes, leading to inhibition or activation. Its interaction with proteases has been noted, where it prevents substrate access by binding to the active site.
Cellular Mechanisms
At the cellular level, this compound disrupts membranes due to its basicity and can influence cellular metabolism by altering enzyme activities involved in metabolic pathways. The deprotonation reactions facilitated by this compound allow it to engage in significant biochemical transformations.
Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of synthesized compounds similar to this compound against breast cancer cell lines (MCF-7), it was found that these compounds exhibited significant cytotoxicity compared to standard treatments like Tamoxifen. The results indicated that certain derivatives had enhanced effects on cancerous cells while showing reduced toxicity on normal cells .
| Compound | IC50 (μM) | Effect on MCF-7 Cells | Effect on Normal Cells |
|---|---|---|---|
| This compound | 5.2 | High Cytotoxicity | Low Toxicity |
| Tamoxifen | 8.5 | Moderate Cytotoxicity | Moderate Toxicity |
Dosage Effects
Research indicates that the biological effects of this compound vary significantly with dosage in animal models:
- Low Doses : Beneficial effects such as enhanced metabolic activity and improved cellular function.
- High Doses : Adverse effects including hepatotoxicity and nephrotoxicity have been observed.
Metabolic Pathways
The compound plays a role in various metabolic pathways by acting as a strong base that facilitates deprotonation reactions. This property allows it to interact with enzymes and cofactors, thereby influencing metabolic flux and metabolite levels in biochemical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-diphenylmethyl-3-azetidine acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For azetidine derivatives, coupling diphenylmethyl groups to the azetidine ring via catalytic hydrogenation or Grignard reactions may be employed . Reaction temperature (e.g., 20–60°C) and catalyst choice (e.g., sodium methoxide or palladium-based catalysts) critically impact yield. Purity optimization may require vacuum distillation or column chromatography, as demonstrated in methyl acetate purification processes . Monitor by-products like unreacted diphenylmethyl intermediates using GC-MS or HPLC .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine ring structure and ester linkage . High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹). For purity assessment, combine Gas Chromatography (GC) with Flame Ionization Detection (FID) or High-Performance Liquid Chromatography (HPLC) with UV-Vis detection .
Q. What safety protocols are critical when handling azetidine derivatives like this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats . Avoid inhalation of vapors by using NIOSH-approved respirators. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes . Store the compound in airtight containers away from oxidizing agents, as azetidine derivatives may decompose under heat .
Advanced Research Questions
Q. How can catalytic systems be optimized for the stereoselective synthesis of azetidine-containing compounds like this compound?
- Methodological Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) to control stereochemistry at the azetidine nitrogen . Kinetic studies under varying temperatures (e.g., 25–80°C) and pressures (for hydrogenation reactions) can identify enantiomeric excess (ee). Use Dynamic Nuclear Polarization (DNP)-enhanced NMR to resolve stereochemical outcomes . For industrial scalability, evaluate heterogeneous catalysts (e.g., zeolite-supported palladium) to improve recyclability .
Q. What methodologies are suitable for isolating this compound from complex reaction mixtures containing diphenylmethyl by-products?
- Methodological Answer : Leverage liquid-liquid extraction with dichloromethane/water phases to separate polar by-products. For stubborn impurities, employ preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) . Alternatively, crystallization using hexane/ethyl acetate mixtures can enhance purity. Monitor separation efficiency via Thin-Layer Chromatography (TLC) with iodine staining .
Q. How do solvent polarity and reaction kinetics affect the hydrolysis stability of this compound?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 4–9) at 40°C for 4 weeks. Use LC-MS to quantify hydrolysis products (e.g., diphenylmethanol and acetic acid). Polar aprotic solvents (e.g., DMF) may stabilize the ester bond compared to protic solvents like methanol . Apply Arrhenius equation modeling to predict degradation rates under varying temperatures .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for azetidine synthesis: How to reconcile conflicting data?
- Methodological Answer : Variations in catalyst loading (e.g., 1–5 mol%) and substrate ratios (1:1 vs. 1:2) often explain divergent results . Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use Design of Experiments (DoE) to statistically isolate critical variables. Cross-validate findings with computational models (e.g., DFT calculations for transition-state energies) .
Q. Conflicting solubility profiles for azetidine esters in polar vs. nonpolar solvents: What factors drive these differences?
- Methodological Answer : Solubility is influenced by substituent electronic effects. The diphenylmethyl group enhances lipophilicity, reducing solubility in polar solvents like water. Quantify via shake-flask method: measure partitioning between octanol/water (logP) . For formulation studies, consider co-solvents (e.g., PEG-400) to improve aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
